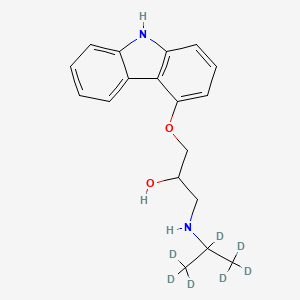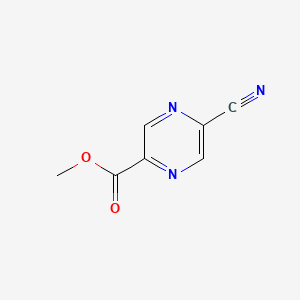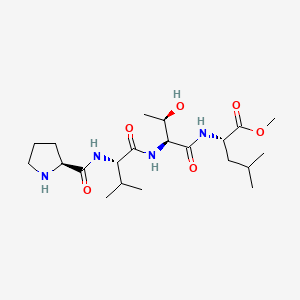
Carazolol-d7
Vue d'ensemble
Description
Le Carazolol-d7 est une forme deutérée du carazolol, un ligand du récepteur bêta-adrénergique. Il est principalement utilisé comme étalon interne pour la quantification du carazolol dans diverses applications analytiques. Le composé a une formule moléculaire de C18H15D7N2O2 et un poids moléculaire de 305,42 .
Mécanisme D'action
Target of Action
Carazolol-d7, also known as (+/-)-Carazolol-d7, is a β-adrenergic receptor (β-AR) ligand . It has a high affinity for the human β1-, β2-, and β3-ARs . These receptors are part of the sympathetic nervous system and mediate physiological responses to the catecholamines norepinephrine and epinephrine .
Mode of Action
This compound interacts with its targets, the β-adrenergic receptors, by binding to them . This binding reduces epinephrine-induced increases in mean arterial blood pressure and heart rate . The compound is also an inverse agonist of the β-adrenergic receptor .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the β-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins . The β2-adrenergic receptor, for example, binds epinephrine .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action involve a reduction in epinephrine-induced increases in mean arterial blood pressure and heart rate . This is achieved through its interaction with the β-adrenergic receptors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in wastewater effluent , suggesting that it can remain stable in such environments. Additionally, formulations containing Carazolol have been used to reduce stress in livestock during transport , indicating that its action can be effective in diverse environments.
Analyse Biochimique
Biochemical Properties
Carazolol-d7 interacts with β-adrenergic receptors, which are proteins located in the cell membrane. These receptors are part of the G protein-coupled receptor family, which play a crucial role in signal transduction . The nature of these interactions involves the binding of this compound to these receptors, which can influence the biochemical reactions within the cell.
Cellular Effects
This compound, through its interaction with β-adrenergic receptors, can influence various cellular processes. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes would depend on the type of cell and the presence of β-adrenergic receptors.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-adrenergic receptors. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and other molecular-level effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Carazolol-d7 implique l'incorporation d'atomes de deutérium dans la molécule de carazolol. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Le processus implique souvent l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation du deutérium à des positions spécifiques au sein de la molécule .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des techniques avancées telles que la chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) pour la purification et le contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions : Le Carazolol-d7 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Le composé peut également subir des réactions de réduction, impliquant généralement l'ajout d'agents réducteurs.
Substitution : Le this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés.
Substitution : Différents nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire de l'oxyde de this compound, tandis que la réduction peut produire de l'alcool de this compound .
4. Applications de recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Voici quelques applications clés :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification du carazolol.
Biologie : Employé dans des études impliquant des récepteurs bêta-adrénergiques pour comprendre leur rôle dans divers processus biologiques.
Médecine : Utilisé dans des études pharmacocinétiques pour suivre le métabolisme et la distribution du carazolol dans le corps.
Industrie : Appliqué au contrôle qualité des produits pharmaceutiques et vétérinaires pour garantir un dosage et une efficacité précis .
5. Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs bêta-adrénergiques, qui font partie de la famille des récepteurs couplés aux protéines G. Ces récepteurs médient l'activation de l'adénylate cyclase induite par les catécholamines, conduisant à diverses réponses physiologiques. Le this compound, étant un ligand du récepteur bêta-adrénergique, peut moduler ces réponses en activant ou en inhibant le récepteur .
Applications De Recherche Scientifique
Carazolol-d7 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of carazolol.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in various biological processes.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of carazolol in the body.
Industry: Applied in the quality control of pharmaceuticals and veterinary products to ensure accurate dosing and efficacy .
Comparaison Avec Des Composés Similaires
Le Carazolol-d7 est unique en raison de sa nature deutérée, qui offre une stabilité accrue et permet une quantification précise dans les applications analytiques. Des composés similaires comprennent :
Carazolol : La forme non deutérée, utilisée pour des applications similaires, mais sans les avantages du marquage isotopique.
Propranolol-d7 : Un autre ligand deutéré du récepteur bêta-adrénergique utilisé dans des applications analytiques similaires.
Atenolol-d7 : Une forme deutérée de l'aténolol, utilisée pour la quantification en spectrométrie de masse
Le this compound se distingue par son utilisation spécifique dans la quantification du carazolol, ce qui en fait un outil précieux à la fois en recherche et dans l'industrie.
Propriétés
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/i1D3,2D3,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQGZPYHWWCEB-QLWPOVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746815 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-02-7 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)

![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)


